2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
The compound contains several functional groups including an amine group (-NH2), a triazole ring (a five-membered ring containing three nitrogen atoms), a thiol group (-SH), and a chloro-methylphenyl group. These functional groups could potentially contribute to the reactivity and properties of the compound .
Molecular Structure Analysis
The presence of multiple nitrogen atoms in the triazole ring and the pyridine ring could potentially make the compound a good ligand for metal ions. The sulfur atom in the thiol group could also participate in metal binding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to participate in a variety of reactions. For example, the amine group could be acylated or alkylated, and the thiol group could be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on factors like its molecular structure, the nature of its functional groups, and its stereochemistry. For example, the presence of polar functional groups like amine and thiol could make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Elucidation
A series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives were synthesized through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide. These compounds were structurally characterized using various spectroscopic techniques, including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, showcasing their potential for further biological evaluation (MahyavanshiJyotindra et al., 2011).
Antimicrobial Screening
The same study also evaluated the in-vitro Antibacterial, Antifungal, and anti-tuberculosis activity of these compounds. This demonstrates their potential use in developing new therapeutic agents against various microbial infections (MahyavanshiJyotindra et al., 2011).
Antiexudative Activity
Another study on similar 1,2,4-triazole derivatives highlighted their significant antiexudative properties. The compounds showed promising results in reducing inflammation, with some derivatives surpassing the reference drug in efficacy. This suggests potential applications in treating conditions associated with excessive fluid leakage, such as certain types of edema (Chalenko et al., 2019).
Potential Antiasthma Agents
Triazolo[1,5-c]pyrimidines, structurally related to the compound , were found to act as mediator release inhibitors, indicating their use as potential antiasthma agents. This highlights the versatility of the triazole ring system in therapeutic drug design (Medwid et al., 1990).
Antitumor Applications
Further research into pyrazole and triazole derivatives has shown potential antitumor activity. Compounds with these motifs exhibit promising inhibitory effects against various cancer cell lines, indicating the broader pharmacological significance of these heterocyclic compounds (Albratty et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) . Alpha-synuclein is a small protein localized in the presynaptic terminal of neurons . In pathological conditions, α-syn can form amyloid aggregates, leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound acts as an inhibitor of α-syn aggregation . It prevents the fibrillization process of α-syn, thereby reducing the formation of amyloid aggregates . This inhibition of aggregation is crucial in preventing the neurotoxicity and neurodegeneration associated with disorders like Parkinson’s disease .
Biochemical Pathways
The compound affects the α-syn aggregation pathway . In the misfolded state, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress . By inhibiting α-syn aggregation, the compound can prevent these harmful effects .
Pharmacokinetics
The compound has been shown to have in vivo efficacy, suggesting that it has suitable bioavailability .
Result of Action
The compound has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia, a symptom of Parkinson’s disease . It also affects the levels of Parkinson’s disease markers after the administration of the same neurotoxin . These results suggest that the compound has a protective effect against neurodegeneration .
Future Directions
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-2-3-12(8-13(10)17)20-14(24)9-25-16-22-21-15(23(16)18)11-4-6-19-7-5-11/h2-8H,9,18H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZRJLVBINQNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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